molecular formula C9H7NO3S B189126 Quinoline-6-sulfonic acid CAS No. 65433-95-6

Quinoline-6-sulfonic acid

Cat. No. B189126
CAS RN: 65433-95-6
M. Wt: 209.22 g/mol
InChI Key: PLUQFBYKHVFHMZ-UHFFFAOYSA-N
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Description

Quinoline-6-sulfonic acid is a derivative of quinoline, which is a nitrogen-containing heterocyclic compound . Quinolines are the fusion products of a benzene ring and a pyridine nucleus . They are weakly basic heterocycles that resemble pyridine in their stability against chemical attack . The Quinoline-6-sulfonic acid molecule contains a total of 22 bonds, including 15 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 sulfonic (thio-/dithio-) acid, and 1 Pyridine .


Synthesis Analysis

Quinoline and its derivatives can be synthesized through various methods. One of the most general methods to synthesize quinoline is the Skraup synthesis, which involves the reaction of aniline with glycerol in an acid medium (sulfuric acid, H2SO4) and an oxidizing agent . There are different variants of Skraup synthesis, all of which start from aniline and aldehyde or ketone, followed by cyclization to hydroquinoline, which is transformed to quinoline by oxidation .


Molecular Structure Analysis

The Quinoline-6-sulfonic acid molecule contains a total of 22 bonds. There are 15 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 sulfonic (thio-/dithio-) acid, and 1 Pyridine .


Chemical Reactions Analysis

Quinolines and isoquinolines are 10-electron π -aromatic and delocalized systems. They undergo various reactions due to the higher electron density at certain positions . A different type of substitution is the formation of quinolin-6-sulfonic acid in the sulfonation of quinoline at 300 ºC .


Physical And Chemical Properties Analysis

Quinoline-6-sulfonic acid is a colorless hygroscopic liquid, sparingly soluble in cold water and easily soluble in hot water . Its solubility in water is pH-dependent, at acidic pH (pH 2) solubility at 20 ℃ is 5 g/L .

Scientific Research Applications

Catalytic Applications

Quinoline-6-sulfonic acid has been utilized in various catalytic processes. For example, sulfonated cellulose and starch have been used as catalysts for the synthesis of quinolines, showcasing the efficiency of these catalysts in producing high yields under solvent-free conditions at 100°C (Shaabani, Rahmati, & Badri, 2008). Similarly, nanocrystalline titania-based sulfonic acid has been effective as a reusable catalyst for synthesizing quinoxalines, offering advantages like mild acidity, high product yields, and suitability for heat- or acid-sensitive substrates (Atghia & Beigbaghlou, 2013).

Spectrophotometric Applications

A spectrophotometric method utilizing quinoline hydrochloride has been developed to determine sulfonic acids in wood material, demonstrating high sensitivity and selectivity (Westermark & Samuelsson, 1993).

Synthetic Chemistry

Quinoline-6-sulfonic acid plays a significant role in the synthesis of various chemical compounds. For instance, Friedlander Synthesis of Quinolines was promoted by polymer-bound sulfonic acid, indicating the importance of this method in medicinal chemistry and industrial organic chemistry (Maleki, Seresht, & Ebrahimi, 2015). Also, sulfonated rice husk ash has been used as a catalyst for the preparation of substituted quinoline derivatives, highlighting the benefits of this approach, such as simplicity and environmental friendliness (Shirini, Seddighi, & Mamaghani, 2015).

Pharmaceutical Research

In pharmaceutical research, sulfonamides and sulphonyl ester derivatives of quinolines have shown potential as non-acidic, non-steroidal, anti-inflammatory agents, indicating the diverse applications of quinoline derivatives in drug discovery (Bano et al., 2020).

Safety And Hazards

Quinoline-6-sulfonic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and it can be toxic if swallowed . It is advised to avoid breathing its dust, gas, or vapors, avoid contact with skin and eyes, and to use personal protective equipment .

Future Directions

Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry, and industrial chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This includes the synthesis of quinoline derivatives using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

properties

IUPAC Name

quinoline-6-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUQFBYKHVFHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311850
Record name Quinoline-6-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-6-sulfonic acid

CAS RN

65433-95-6
Record name 6-Quinolinesulfonic acid
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Record name Quinoline-6-sulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-6-sulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FW Bergstrom - The Journal of Organic Chemistry, 1938 - ACS Publications
… An aminoquinoline-6-sulfonicacid is readily obtained by treating quinoline-6-sulfonic acid with barium amide, or with potassium amide and potassium nitrate in liquid ammonia. It is …
Number of citations: 28 pubs.acs.org
B Barlaam, TG Bird… - Journal of medicinal …, 1999 - ACS Publications
Tumor necrosis factor α convertase (TACE), the enzyme responsible for the processing of pro-TNFα to TNFα, has been reported to be a metalloproteinase closely related to matrix …
Number of citations: 142 pubs.acs.org
佃井典子, 持田研秀 - 衛生化学, 1972 - jstage.jst.go.jp
… また,productI は Ritchie ら"がか一aminobenzene sulfonic acid から Doebner-MiIIer 合成した 2一methyl quinoline-6-sulfonic acid と phthalic anhydride とを熱縮合して製したものの赤外吸収 (…
Number of citations: 5 www.jstage.jst.go.jp

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